3-(1,3-benzothiazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide
CAS No.:
Cat. No.: VC14763417
Molecular Formula: C15H15N3OS2
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15N3OS2 |
|---|---|
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | 3-(1,3-benzothiazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C15H15N3OS2/c1-9-10(2)20-15(16-9)18-13(19)7-8-14-17-11-5-3-4-6-12(11)21-14/h3-6H,7-8H2,1-2H3,(H,16,18,19) |
| Standard InChI Key | QLCBMZFWUWKPIX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)CCC2=NC3=CC=CC=C3S2)C |
Introduction
General Synthetic Pathway
The synthesis of compounds like 3-(1,3-benzothiazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide typically involves:
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Formation of Benzothiazole Derivative:
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Benzothiazoles are synthesized via cyclization of 2-aminothiophenol with carbon disulfide or related reagents under acidic or oxidative conditions.
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Thiazole Derivative Preparation:
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Thiazoles are produced by cyclizing α-haloketones with thioureas or thioamides.
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Amide Bond Formation:
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The final step involves coupling the benzothiazole derivative with the thiazole derivative using reagents like carbodiimides (e.g., DCC) or acid chlorides to form the amide bond.
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Optimization Considerations:
The reaction conditions (e.g., temperature, solvent choice, catalysts) are optimized to ensure high yields and purity. Recrystallization or chromatography techniques are used for purification.
Spectroscopic Techniques
To confirm the structure of this compound:
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NMR Spectroscopy:
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Proton () and Carbon () NMR provide detailed information about the hydrogen and carbon environments in the molecule.
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Mass Spectrometry (MS):
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Used to determine the molecular weight and confirm the molecular formula.
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Infrared Spectroscopy (IR):
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Identifies functional groups such as amides () and heteroaromatic rings.
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Crystallography
Single-crystal X-ray diffraction may be employed to elucidate the precise three-dimensional structure and confirm interatomic distances.
Pharmacological Potential
Compounds containing benzothiazole and thiazole rings are known for their diverse biological activities:
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Antimicrobial Activity:
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These heterocycles often exhibit antibacterial and antifungal properties due to their ability to disrupt microbial enzyme systems.
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Anticancer Potential:
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Benzothiazole derivatives have shown cytotoxic effects on cancer cells by interfering with DNA replication or inducing apoptosis.
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Anti-inflammatory Activity:
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Molecular docking studies suggest that similar compounds may inhibit enzymes like 5-lipoxygenase (5-LOX), reducing inflammation.
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Molecular Docking Studies
In silico studies can predict binding affinities of this compound to biological targets such as enzymes or receptors, guiding further experimental validation.
Research Implications
The combination of benzothiazole and thiazole rings in this compound suggests it could serve as a lead molecule for drug development. Further studies on its pharmacokinetics, toxicity profile, and efficacy in biological systems are necessary to realize its therapeutic potential.
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